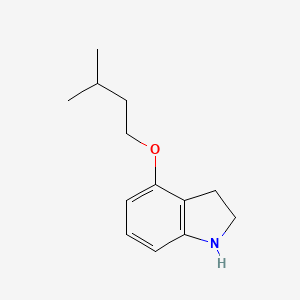

4-(Isopentyloxy)indoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-(3-methylbutoxy)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H19NO/c1-10(2)7-9-15-13-5-3-4-12-11(13)6-8-14-12/h3-5,10,14H,6-9H2,1-2H3 |

InChI Key |

YIOACBCTHOHHIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1=CC=CC2=C1CCN2 |

Origin of Product |

United States |

Synthetic Strategies for 4 Isopentyloxy Indoline and Its Functionalized Derivatives

Retrosynthetic Analysis of the 4-(Isopentyloxy)indoline Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the primary disconnection occurs at the ether linkage and within the indoline (B122111) ring itself.

The most logical disconnection is the C4-O bond of the isopentyloxy group, leading to a 4-hydroxyindoline intermediate and an isopentyl halide or other suitable electrophile. This simplifies the problem to the synthesis of the 4-hydroxyindoline core. Further disconnection of the indoline ring can proceed in several ways. One common approach is to break the C2-N and C3-C4 bonds, suggesting a starting material of a suitably substituted aniline (B41778) that can undergo cyclization. Alternatively, disconnection of the C2-C3 bond could point towards an indole (B1671886) precursor that can be reduced. This analytical process provides a roadmap for devising various synthetic routes.

Direct and Convergent Synthetic Routes to the Indoline Core

The construction of the indoline skeleton is a pivotal step in the synthesis of this compound. Several methods have been developed, each with its own advantages regarding substrate scope and reaction conditions. These can be broadly categorized into reductive cyclizations, intramolecular cyclizations, and dearomatization reactions.

Reductive Cyclization Approaches for Substituted Indolines

Reductive cyclization is a powerful strategy for forming the indoline ring. This typically involves the cyclization of a precursor that already contains most of the required atoms, followed by a reduction step.

One notable method is the palladium-catalyzed reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes, which provides a flexible route to pyrrolo[3,2-g]indoles. researchgate.net While not a direct synthesis of simple indolines, this demonstrates the power of reductive cyclization in creating complex indole-containing structures. Another approach involves the titanocene(III)-catalyzed reductive cyclization of epoxides tethered to substituted anilines. This radical annulation process forms 3,3-disubstituted indolines and can be applied to electron-rich and electron-deficient substrates. nih.gov For instance, subjecting an appropriate epoxide to titanocene(III) chloride and manganese metal can yield the desired indoline scaffold. nih.gov More recently, an organophotocatalytic method has been developed for the synthesis of indolines from α-chloro amide and N-(2-chlorophenyl)-N-alkyl methacrylamide (B166291) substrates, proceeding via a reductive cleavage of a carbon-chloride bond and subsequent 5-exo-trig ring cyclization. rsc.org

| Precursor Type | Catalyst/Reagent | Key Features |

| 1,4-Dialkenyl-2,3-dinitrobenzenes | Palladium, Carbon Monoxide | Leads to fused pyrrolo[3,2-g]indoles. researchgate.net |

| Epoxides tethered to anilines | Titanocene(III) chloride, Manganese | Radical annulation forming 3,3-disubstituted indolines. nih.gov |

| α-Chloro amides / N-(2-chlorophenyl)-N-alkyl methacrylamides | Organic photocatalyst, KOtBu | Mild, metal-free conditions. rsc.org |

Intramolecular Cyclization Methods for Indoline Ring Formation

Intramolecular cyclization involves the formation of the indoline ring from a single molecule containing all the necessary atoms in a linear or branched chain. This is an efficient process as it is entropically favored, especially for the formation of five- and six-membered rings. wikipedia.org

A variety of methods exist for the intramolecular cyclization to form indolines. One approach is the intramolecular Csp3–H and/or C–C bond amination of alkyl azides, which can selectively produce cyclic imines and tertiary amines. nih.gov Another powerful technique is the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular cyclization of N-arylated and N-alkylated precursors to construct the indole skeleton. researchgate.net Furthermore, the synthesis of indolines can be achieved through the aza-Heck cyclization, using N-hydroxy anilines as electrophiles. This palladium-catalyzed method is notable for its ability to produce indolines with complex ring structures and fully substituted carbon atoms at the C2 position. nih.gov The general principle of intramolecular cyclization relies on having a suitably substituted benzene (B151609) derivative where a side chain can cyclize onto the aromatic ring. quimicaorganica.org

Dearomatization Reactions of Indoles for Indoline Skeletons

The dearomatization of indoles presents an efficient and direct route to the indoline framework. nih.govmdpi.com This strategy transforms the stable aromatic indole ring into the saturated indoline system, often allowing for the introduction of new stereocenters and significantly altering the molecule's three-dimensional structure. d-nb.info

Several methodologies have been developed to achieve this transformation. A PhI(OAc)2-mediated oxidative dearomatization of 2-alkynylanilines can lead to the formation of 4-acetoxyindoles, which are versatile precursors for other C4-functionalized indoles. rsc.org This process involves a cascade of nucleophilic addition, cyclization, and aromatization. rsc.org Another approach is the organophotocatalytic dearomatization of indoles via a Giese-type transformation, which is particularly effective for electron-poor indoles. nih.gov This method can deliver a wide array of 2,3-disubstituted indolines with high stereoselectivity. nih.gov Furthermore, a photoinduced dearomative nucleophilic addition to N-Boc indoles using organic photoredox catalysts can furnish 2-substituted indolines, where nucleophiles like hydroxide, alkoxide, and cyanide can be introduced. mdpi.com

Regioselective Installation of the Isopentyloxy Moiety at the C4 Position

The introduction of the isopentyloxy group specifically at the C4 position of the indoline ring is a critical step that requires high regioselectivity. The primary method for achieving this is through phenolic etherification.

Phenolic Etherification Strategies

Phenolic etherification is the most common method for introducing an alkoxy group, such as isopentyloxy, onto a phenolic substrate. ambeed.com In the context of this compound synthesis, this would typically involve the reaction of 4-hydroxyindole (B18505) or a protected derivative with an isopentyl electrophile.

Transition Metal-Catalyzed Coupling Reactions for Aryl Ether Formation

The formation of the aryl ether bond in this compound is a critical step in its synthesis, often accomplished via transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for constructing carbon-heteroatom bonds. eie.gr The two most prominent strategies are the Ullmann condensation and the Buchwald-Hartwig amination/etherification.

The Ullmann reaction, traditionally a copper-catalyzed process, involves the coupling of an aryl halide with an alcohol. ustc.edu.cn In the context of this compound, this would typically involve the reaction of 4-bromo or 4-iodoindoline with isopentyl alcohol in the presence of a copper catalyst and a base. Modern variations of the Ullmann-type coupling may use specific ligands like N,N-dimethylglycine to facilitate the reaction at lower temperatures and achieve high yields. organic-chemistry.org

Palladium-catalyzed reactions, such as the Buchwald-Hartwig etherification, offer a more versatile and often milder alternative. ustc.edu.cn This methodology can efficiently couple a wide range of (hetero)aryl halides or triflates with alcohols. eie.grorganic-chemistry.org The synthesis of this compound via this route would involve reacting a protected 4-haloindoline with isopentyl alcohol, catalyzed by a palladium precursor and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's efficiency. eie.grustc.edu.cn A one-pot method for preparing alkyl aryl ethers from aryl halides has also been developed using palladium catalysis. organic-chemistry.org

A specific example of a related synthesis involves a copper-catalyzed approach. In a one-pot synthesis of 3-alkoxy-indolines, copper(II) acetate (B1210297) (Cu(OAc)2) was used to catalyze the intramolecular C-H amination/cyclization, demonstrating the utility of copper in forming functionalized indoline structures. rsc.org This highlights the potential for copper catalysis in the final steps of forming complex indoline ethers.

Table 1: Comparison of Major Transition Metal-Catalyzed Aryl Ether Synthesis Methods

| Feature | Ullmann-Type Coupling | Buchwald-Hartwig Etherification |

|---|---|---|

| Metal Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Substrates | Aryl iodides, Aryl bromides | Aryl chlorides, bromides, iodides, triflates |

| Coupling Partner | Alcohols, Alkoxides | Alcohols |

| Common Ligands | N,N-dimethylglycine, Phenanthroline | Biaryl phosphines (e.g., XPhos, SPhos) |

| Reaction Conditions | Often requires higher temperatures (>100 °C) | Generally milder conditions possible |

| Functional Group Tolerance | Can be limited | Generally broad |

Synthesis of 3,3-Bis(isopentyloxy)indolin-2-one Analogs

The synthesis of 3,3-disubstituted indolin-2-ones, also known as oxindoles, is of significant interest due to their presence in various natural products. mdpi.com The creation of 3,3-dialkoxy-2-oxindoles, particularly those with acyclic alkoxy groups like the isopentyloxy moiety, presents a challenge due to their instability in acidic conditions typically used for ketalization. mdpi.compreprints.org

A novel, metal-free protocol has been developed for the synthesis of these compounds using molecular iodine (I2) as a catalyst under photochemical conditions. mdpi.com This method avoids the harsh acidic conditions of conventional methods. The synthesis of 3,3-bis(isopentyloxy)indolin-2-one was specifically achieved through this iodine-catalyzed ketalization of isatin (B1672199) (1H-indole-2,3-dione) with 3-methyl-1-butanol (isopentyl alcohol). mdpi.compreprints.org The reaction proceeds by reacting isatin with two equivalents of the alcohol in the presence of a catalytic amount of iodine. mdpi.com

While effective, the reported yield for this specific analog was low (2%), indicating that the reaction is sensitive and may require significant optimization for this particular substrate. mdpi.compreprints.org

Table 2: Synthesis of 3,3-Bis(isopentyloxy)indolin-2-one

| Parameter | Details |

|---|---|

| Reactant 1 | Isatin (1.0 mmol) |

| Reactant 2 | 3-Methyl-1-butanol (2.0 mmol) |

| Catalyst | Molecular Iodine (I₂) |

| Reaction Time | 48 hours |

| Purification | Silica-gel column chromatography |

| Yield | 2% |

| Product Appearance | Brown oil |

Data sourced from a study on molecular iodine-catalyzed synthesis of 3,3-disubstituted isatins. mdpi.compreprints.org

Stereoselective Synthesis of Chiral this compound Enantiomers

Stereoselective synthesis is crucial for preparing specific enantiomers of chiral molecules, which is of paramount importance in medicinal chemistry. semanticscholar.org A molecule is chiral if it is non-superimposable on its mirror image, often due to the presence of a stereocenter. ethz.ch While this compound itself is achiral, introducing a substituent at the C2 or C3 position of the indoline ring creates a stereocenter, resulting in a chiral molecule that can exist as a pair of enantiomers.

Achieving stereoselectivity requires the use of chiral reagents, catalysts, or auxiliaries to control the formation of a new stereogenic center. anu.edu.aumsu.edu Enantioselective synthesis aims to produce a single enantiomer from an achiral or racemic starting material. ethz.chmsu.edu

A synthetic route to produce chiral indolines has been developed utilizing a copper-catalyzed ring-opening/C(sp²)-H amination sequence. rsc.org This method allows for the synthesis of various 3-substituted chiral indolines. Specifically, the synthesis of 3-(isopentyloxy)-1-(pyridin-2-ylsulfonyl)indoline was achieved with a 69% yield. rsc.org This process demonstrates a practical method for introducing an isopentyloxy group into a chiral indoline scaffold. The stereoselectivity of such reactions depends on the influence of chiral features in the substrate or catalyst during the key bond-forming steps. msu.edu

Strategies for asymmetric synthesis include:

Chiral Pool Synthesis : Using an enantioenriched starting material. ethz.ch

Chiral Auxiliaries : Temporarily attaching a chiral group to guide the stereochemical outcome of a reaction. ethz.ch

Catalytic Enantioselective Synthesis : Using a substoichiometric amount of a chiral catalyst to generate the product. ethz.ch

Development of Sustainable Synthetic Protocols for this compound

The principles of green chemistry aim to reduce waste, use safer chemicals, and improve energy efficiency in chemical production. researchgate.netbridgew.edu The development of sustainable protocols for synthesizing this compound focuses on these goals.

Application of Green Solvents and Catalytic Systems (e.g., Biocatalysis, Organocatalysis)

A major focus of green chemistry is minimizing or replacing hazardous organic solvents, which account for a significant portion of the mass and environmental impact of chemical processes. skpharmteco.com The ideal green solvent is non-toxic, readily available, and recyclable. Water is often considered a benchmark green solvent. nih.gov

In the context of this compound synthesis, sustainable approaches can be applied to both the formation of the indoline core and the installation of the ether side chain.

Greener Catalysis : The iodine-catalyzed synthesis of 3,3-dialkoxy-2-oxindoles is an example of a move towards sustainability, as it provides a metal-free alternative to traditional methods. mdpi.comnih.gov Organocatalysis, which uses small organic molecules as catalysts, is another key area of green chemistry. A recent study demonstrated the use of a biodegradable, sulfonic acid-functionalized chitosan (B1678972) as a heterogeneous organocatalyst for O-alkylation, representing a sustainable approach that could potentially be adapted for aryl ether formation. acs.org

Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild conditions, often in aqueous media. While specific biocatalytic routes to this compound are not prominently documented, the potential for using enzymes for steps like stereoselective reduction or hydrolysis remains an active area of green chemistry research.

Microwave and Flow Chemistry Techniques for Enhanced Efficiency

Modern techniques like microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing, aligning with green chemistry principles by improving energy efficiency and reducing reaction times. cem.depandawainstitute.com

Microwave Chemistry : Microwave irradiation can rapidly and efficiently heat reactions, often leading to dramatic reductions in reaction times from hours to minutes and improving product yields. nih.govdoi.org This technique has been successfully applied to indole syntheses, such as the Hemetsberger-Knittel process, demonstrating its utility for creating the core heterocyclic structure. doi.org

Flow Chemistry : In flow chemistry, reagents are pumped through a reactor where they mix and react. This approach allows for excellent control over reaction parameters, improved safety for hazardous reactions, and easier scalability simply by extending the run time. cem.de The combination of microwave heating with a flow reactor has been shown to be highly effective for indole synthesis, providing high yields in minutes. cem.denih.gov

Table 3: Comparison of Heating Methods for Indole Synthesis

| Method | Reaction Time | Temperature | Key Advantages |

|---|---|---|---|

| Conventional Heating | >12 hours | Varies | Simple setup |

| Microwave (Batch) | ~10 minutes | 200-210 °C | Rapid heating, reduced time, high yield |

| Flow Chemistry (Microreactor) | ~1 minute | 165 °C | Fast, excellent control, scalable |

Data generalized from studies on the Hemetsberger-Knittel and Fischer indole syntheses. cem.dedoi.org

Structure Activity Relationship Sar Investigations of 4 Isopentyloxy Indoline Analogs

Elucidation of Structural Determinants for Biological Activity within 4-(Isopentyloxy)indoline Derivatives

The biological activity of this compound derivatives is intricately linked to their molecular architecture. Key structural features that are systematically modified to understand their impact on activity include the isopentyloxy chain, the aromatic benzene (B151609) ring of the indoline (B122111) core, and the nitrogen atom of the indoline ring.

The branched five-carbon isopentyloxy chain is a key contributor to the lipophilic character of the molecule. This hydrophobicity can enhance the molecule's ability to cross cellular membranes. Studies on related phenolic compounds have shown that the isopentyloxy group, also known as a 3-methylbutoxy group, enhances hydrophobic properties through an increased surface area and van der Waals interactions.

In a series of 4-alkoxy-3-nitrobenzamide derivatives, which share the alkoxy functional group with this compound, systematic SAR studies revealed that the 4-isopentyloxy substitution was optimal for potent inhibitory activity against xanthine (B1682287) oxidase. researchgate.net This suggests that the specific length and branching of the isopentyl group are crucial for fitting into the active site of the target enzyme.

Research on other heterocyclic compounds has also highlighted the importance of alkoxy chain length. For instance, in a series of synthetic indole-3-carboxylic acid derivatives, N-alkoxy substituents of one to four carbons in length were shown to significantly enhance the efficacy of the compounds in human breast cancer cells, with potency increasing with the carbon length of the N-alkoxy substituent. mdpi.com While this modification is on the indole (B1671886) nitrogen rather than the benzene ring, it underscores the general principle that the nature of alkoxy substituents is a critical determinant of biological activity.

| Modification | Observation | Potential Implication |

| Chain Length | Increasing carbon length of N-alkoxy substituents (from one to four carbons) in I3C derivatives increased efficacy in breast cancer cells. mdpi.com | Longer chains may enhance hydrophobic interactions with the target. |

| Branching | The branched isopentyloxy group enhances hydrophobic properties. | Branching can influence the fit within a binding pocket and affect metabolic stability. |

| Saturation | The saturated nature of the isopentyloxy chain contributes to its flexibility. | Unsaturation could introduce rigidity and potential for different interactions (e.g., pi-stacking). |

The substitution pattern on the benzene portion of the indoline scaffold is a critical determinant of biological activity. The introduction of various functional groups can modulate the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets.

In studies of tricyclic indoline resistance-modifying agents, modifications to the aromatic ring of the indoline were explored. acs.org For instance, replacing a bromine atom at the 5-position with a methyl group, a methoxy (B1213986) group, or a hydrogen atom resulted in a significant decrease or complete loss of resistance-modifying activity. acs.org This highlights the importance of specific substituents at particular positions for maintaining biological function.

Further investigations on these indoline analogs showed that the introduction of a fluorine atom at the 7-position could lead to similar activity but with lower mammalian cytotoxicity. acs.org This suggests that strategic placement of electron-withdrawing groups can fine-tune the therapeutic index of these compounds. The addition of a second chlorine atom to a phenyl side chain in these analogs did not improve activity, but when combined with a fluorine at the 7-position of the indoline, it led to reduced toxicity. acs.org

SAR studies on other indole derivatives have also shown that the position and nature of substituents on the benzene ring are crucial. For example, in a series of compounds, the anti-proliferative activity followed the order: 6-OCH3 > 6-F > 6-Br > 5-OCH3 > 6-Cl > 5-Cl > 5-H. nih.gov This demonstrates that both the electronic nature and the position of the substituent significantly impact cytotoxicity. nih.gov In another study, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts, and substitution at the 4-position of the indole ring was the least favorable. researchgate.net

| Position | Substituent | Effect on Activity | Reference |

| 5 | Br | Essential for resistance-modifying activity | acs.org |

| 5 | CH3, OCH3, H | Abolished or greatly diminished activity | acs.org |

| 7 | F | Similar activity with lower cytotoxicity | acs.org |

| 6 | OCH3 | Most potent anti-proliferative activity in a series | nih.gov |

| 4 | Various | Least favorable position for substitution | researchgate.net |

Research on indole derivatives has shown that N-substitution can be a critical determinant of potency. In some cases, N-substituted indole analogs exhibited significantly reduced potency compared to their N-unsubstituted counterparts, indicating that a hydrogen atom on the indole nitrogen plays a crucial role in enhancing antiproliferative activity. researchgate.net This suggests that the N-H group may be involved in essential hydrogen bonding interactions with the biological target.

Conversely, other studies have demonstrated that specific substitutions on the indole nitrogen can enhance biological activity. For example, in a series of indole-based thiosemicarbazone complexes, a benzyl (B1604629) substituent at the indole-N position appeared to improve the cytotoxic profile of the complexes compared to an allyl group. bohrium.com Furthermore, within the benzyl-substituted analogs, para-substituted methyl and chloro groups led to higher anticancer activity compared to meta-substituted compounds. bohrium.com This highlights that both the nature and the position of the substituent on the N-benzyl group are important for activity.

In the context of indoline-2,3-dione derivatives, N-alkylation with benzyl halides is a common synthetic strategy. smolecule.com The reaction conditions must be carefully controlled to favor nitrogen alkylation over competing O-alkylation at the carbonyl positions. smolecule.com This indicates that the indoline nitrogen is a reactive site amenable to the introduction of a variety of substituents.

| Nitrogen Substituent | Observed Effect | Potential Rationale | Reference |

| Hydrogen (N-unsubstituted) | Often associated with higher antiproliferative activity. | The N-H group may act as a hydrogen bond donor, crucial for target interaction. | researchgate.net |

| Benzyl | Improved cytotoxic profile compared to allyl in thiosemicarbazone complexes. | The bulky aromatic group may engage in favorable hydrophobic or pi-stacking interactions. | bohrium.com |

| Substituted Benzyl | Para-substituted methyl and chloro groups enhanced anticancer activity more than meta-substituents. | The position of substituents on the benzyl ring can fine-tune electronic and steric properties for optimal target binding. | bohrium.com |

| Alkyl | Can be introduced via nucleophilic substitution. | Provides a means to systematically explore the impact of substituent size and lipophilicity. | smolecule.com |

Positional Isomerism Studies of the Isopentyloxy Moiety on the Indoline Scaffold

The specific placement of the isopentyloxy group on the indoline scaffold is a critical factor that can dramatically influence the biological activity of the molecule. Positional isomerism studies, where the isopentyloxy moiety is moved to different positions on the benzene ring of the indoline, are essential for understanding the spatial requirements for optimal interaction with the biological target.

While direct studies on the positional isomerism of the isopentyloxy group on the indoline ring are not extensively detailed in the provided search results, the principles can be inferred from SAR studies on related indole and indoline derivatives. The position of alkoxy and other substituents has been shown to be a key determinant of activity.

For instance, in a series of methoxy-substituted indole derivatives, the position of the methoxy group was found to be a critical determinant of biological activity. researchgate.net Similarly, for a set of anti-proliferative indole derivatives, the activity was highly dependent on the substitution pattern on the benzene ring, with a clear hierarchy of potency based on the substituent's location (e.g., 6-position versus 5-position). nih.gov

In the context of tricyclic indoline resistance-modifying agents, the location of a bromine atom at the 5-position was found to be crucial for activity, while a fluorine at the 7-position offered a better toxicity profile. acs.org This underscores that each position on the indoline's benzene ring has a unique steric and electronic environment that can be exploited for optimizing drug-target interactions.

| Isopentyloxy Position | Hypothesized Effect on Activity (based on related compounds) | Rationale |

| 4-position | Established as a position for potent biological activity in some contexts. researchgate.net | The current understanding is based on the activity of this compound itself. |

| 5-position | Could lead to altered activity, potentially enhanced or diminished. | The 5-position is known to be sensitive to substitution in other indoline analogs. acs.org |

| 6-position | May result in a different activity profile, as seen with other substituents. nih.gov | The 6-position has been shown to be favorable for certain substituents in related indole series. nih.gov |

| 7-position | Could potentially modulate activity and/or toxicity. acs.org | The 7-position has been identified as a site where substitution can influence the therapeutic index. acs.org |

Comparative SAR Analysis with Related Indoline and Isoindoline (B1297411) Scaffolds

A comparative analysis of the structure-activity relationships (SAR) of indoline and its regioisomer, isoindoline, provides valuable insights into the importance of the core heterocyclic scaffold in determining biological activity. Although both are bicyclic structures containing a benzene ring fused to a five-membered nitrogen-containing ring, the different arrangement of the nitrogen atom leads to distinct chemical properties and three-dimensional shapes, which can translate into different pharmacological profiles.

Indoline and its derivatives have been extensively studied and are recognized as privileged scaffolds in medicinal chemistry, with a wide range of biological activities. researchgate.net The indoline scaffold is a component of numerous approved drugs and has recently been investigated for its potential as a source of novel antibacterial agents. researchgate.net In contrast, the isoindoline scaffold is less common in nature and in approved drugs but has also attracted interest in drug design. researchgate.netresearchgate.net

SAR studies on isoindole derivatives have shown that substitutions on the scaffold are crucial for activity. For example, phenylacetamide and malononitrile (B47326) substitutions have been found to be favorable for anticancer activity in certain isoindole series. sci-hub.se

| Scaffold | Key Features | Reported Biological Activities | References |

| Indoline | Fused benzene and pyrrolidine (B122466) rings. | Antibacterial, resistance-modifying agents, anticancer, anti-inflammatory, anticonvulsant. | researchgate.netresearchgate.netsrce.hr |

| Isoindoline | Regioisomer of indoline. | Anticancer, anti-Alzheimer's effects. | researchgate.netsci-hub.serjpn.org |

Development of Predictive SAR Models (e.g., Quantitative Structure-Activity Relationships - QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern biological response. researchgate.net

For indole and indoline derivatives, several QSAR studies have been successfully conducted to model various biological activities. These studies typically involve calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), to build a predictive model. archivepp.com

A reliable QSAR model should have good statistical parameters, including a high correlation coefficient (R²) for the training set and a high predictive ability (Q² or R²pred) for an external test set. mdpi.com For example, a 2D-QSAR study on 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors achieved a high predictive accuracy with an R²test of 0.96. physchemres.org Another study on indole derivatives for treating hepatitis developed both MLR and SVM models, with the SVM model showing more accurate predictions. archivepp.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional visualization of the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. researchgate.net These contour maps can guide the design of new analogs with improved potency. A 3D-QSAR study on indole derivatives as HIV-1 inhibitors indicated that hydrophobic groups would be favored at one site, while hydrogen bond acceptor substituents would be disfavored at others. researchgate.net

For a series of this compound analogs, a QSAR model could be developed by:

Synthesizing and testing a diverse set of analogs with variations in the isopentyloxy chain, benzene ring substituents, and nitrogen substituents.

Calculating a range of molecular descriptors for each analog.

Using statistical methods to build and validate a predictive model.

Such a model would be instrumental in prioritizing the synthesis of new compounds with a higher probability of being active, thereby accelerating the drug discovery process.

| QSAR Method | Application Example for Indole/Indoline Derivatives | Key Findings/Insights | Reference |

| 2D-QSAR (MLR) | Predicting inhibitory activity of 3,5-disubstituted indoles against Pim1 kinase. | Achieved high predictive accuracy (R²test = 0.96). | physchemres.org |

| 2D-QSAR (SVM) | Modeling the anti-hepatitis activity of novel indole derivatives. | SVM model showed higher accuracy than the MLR model. | archivepp.com |

| 3D-QSAR (CoMFA/CoMSIA) | Investigating indole derivatives as HIV-1 inhibitors. | Identified favorable and unfavorable regions for hydrophobic and hydrogen-bonding interactions. | researchgate.net |

| HQSAR | Analyzing a series of indole derivatives. | Generated a statistically robust model (q² = 0.781, r² = 0.901, r²pred = 0.811). | researchgate.net |

Computational Chemistry and Molecular Modeling of 4 Isopentyloxy Indoline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

DFT is a powerful method for predicting the electronic structure and geometry of molecules. researchgate.netresearchgate.net However, without specific studies on 4-(Isopentyloxy)indoline, it is impossible to provide factual data for the following subsections:

Molecular Dynamics Simulations for Ligand-Target Interactions

MD simulations provide insights into how a molecule moves and interacts with its environment over time. nih.govyoutube.com This is particularly important for understanding potential drug-target interactions.

Molecular Docking Studies with Relevant Protein Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking studies have been employed to investigate the binding of derivatives containing the isopentyloxy-phenyl moiety to various protein targets. These studies provide insights into binding affinities and the specific molecular interactions that stabilize the ligand-protein complex.

For instance, research into novel xanthine (B1682287) oxidase (XO) inhibitors identified 4-(isopentyloxy)-3-nitrobenzamide derivatives as promising candidates. connectedpapers.comdp.tech Molecular docking simulations revealed that these compounds could effectively bind to the active site of the XO enzyme. Similarly, docking studies on adamantyl-isoxyl hybrids, synthesized from 4-(isopentyloxy)aniline, were conducted against key mycobacterial targets like MmpL3 and the HadAB/BC complexes, which are essential for bacterial growth. nih.gov

In a study on efflux pump inhibitors, a 4-(isopentyloxy) analog of 2-naphthamide, known as compound A3, was shown via molecular docking to bind to the distal pocket of the AcrB protein. microbiologyresearch.org The docking pose indicated that it formed critical contacts with key residues in a manner similar to other known inhibitors. microbiologyresearch.org

The interactions typically observed in these docking studies involve a combination of hydrogen bonds and hydrophobic interactions. For example, in the case of a potent butyrylcholinesterase (BChE) inhibitor, the molecule was found to establish hydrogen bonds and hydrophobic interactions with crucial amino acids within the enzyme's binding site. researchgate.net Molecular dynamics simulations further confirmed that these interactions led to a stable complex. researchgate.net For spirooxindole derivatives, docking analysis against cancer-related targets like EGFR and HER-2 also revealed significant binding affinities, highlighting the importance of specific interactions for biological activity. mdpi.com

The binding affinity is often quantified by a docking score, with lower values typically indicating a more favorable binding interaction. The following table summarizes representative binding affinity data from docking studies of related indoline (B122111) and isopentyloxy derivatives against various protein targets.

| Derivative Class | Protein Target | Representative Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Spirooxindole-pyrrolines | EGFR | -8.73 | Not Specified |

| Spirooxindole-pyrrolines | HER-2 | -7.27 | Not Specified |

| Chalcone derivatives | Xanthine Oxidase (XO) | Not Specified | Arg880, Asn768, Phe914, Phe1009 nih.gov |

| 1,2,4-oxadiazole derivatives | Xanthine Oxidase (XO) | Not Specified | Arg880, Thr1010, Asn768, Lys771 nih.gov |

This table is illustrative and compiles data from studies on various indoline and related heterocyclic derivatives to show typical affinity ranges and interacting residues.

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process significantly accelerates drug discovery by prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. nih.govchemrxiv.org

For a target protein, a virtual library of this compound analogs can be generated by enumerating various substituents at different positions on the indoline core. This library is then docked into the binding site of the target protein. The compounds are ranked based on their predicted binding affinity (docking score), and the top-ranking molecules are selected as "hits." nih.gov

The process typically involves several key steps:

Preparation of the Target Receptor: A high-resolution 3D structure of the target protein is obtained, often from crystallographic data. The binding site is defined, and the structure is prepared for docking. nih.gov

Generation of the Ligand Library: A virtual library of this compound analogs is created. This can be a combinatorial library where different chemical groups are systematically added to the core scaffold.

Docking and Scoring: Each molecule in the library is docked into the receptor's active site, and its binding is evaluated using a scoring function.

Hit Selection and Filtering: Compounds with the best scores are selected. nih.gov These hits can be further filtered based on chemical novelty, diversity, and predicted drug-like properties to nominate a final set for experimental validation. chemrxiv.orgnih.gov

The scale of these virtual libraries can be massive, with some containing billions of molecules. nih.govchemrxiv.org Screening at such a large scale has been shown to improve hit rates and lead to the discovery of more potent and diverse chemical scaffolds. nih.gov

Advanced Cheminformatics for Library Design and Optimization

Cheminformatics combines computational methods to analyze and model chemical and biological data. It plays a crucial role in optimizing lead compounds and designing focused libraries with improved properties.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov Pharmacophore modeling is used to identify the key interaction features shared by a set of active molecules and can be used to design new compounds or search databases for molecules containing these features. nih.gov

A pharmacophore model for this compound derivatives would typically include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic Centers (HY)

Positive/Negative Ionizable Features

For example, a pharmacophore model developed for febrifugine (B1672321) analogues, which also contain heterocyclic rings, identified a five-point model consisting of two hydrogen bond acceptors, two aromatic rings, and one positive ionic group as crucial for antimalarial activity. nih.gov In studies of cannabimimetic 4-alkyloxy indole (B1671886) derivatives, molecular modeling suggested that a unique pharmacophore would need to be developed to clearly delineate the structural requirements for activity compared to classical cannabinoids. nih.gov This highlights the importance of developing specific models for each class of compounds. Once a statistically significant model is developed, it can be used as a 3D query to screen virtual libraries for novel scaffolds that match the required features. nih.gov

In the early stages of drug discovery, it is critical to evaluate the pharmacokinetic properties of potential drug candidates. nih.gov ADME properties determine the bioavailability and fate of a compound in the body. Computational, or in silico, models are widely used to predict these properties, allowing for the early identification and filtering of compounds with poor ADME profiles. researchgate.netjapsonline.com

For this compound derivatives, various ADME parameters can be predicted using specialized software. Key predicted properties include:

Absorption: Human Intestinal Absorption (HIA) is predicted to assess oral bioavailability. Many indole derivatives are predicted to have good absorption. japsonline.com

Distribution: Parameters like Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration are evaluated. High PPB can affect the free concentration of a drug, while BBB penetration is crucial for CNS-acting drugs. nih.govjapsonline.com

Metabolism: Prediction of interactions with Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) is vital, as inhibition or substrate activity can lead to drug-drug interactions. researchgate.net

Excretion: Properties related to clearance, such as aqueous solubility, are predicted. mdpi.com

The following table presents a sample of predicted ADME properties for various indoline and related heterocyclic derivatives, illustrating the type of data generated in these computational studies.

| Compound Class | Predicted Property | Predicted Value/Outcome | Reference |

| Substituted Spirooxindole-Pyrrolines | Aqueous Solubility | 0.330 to 100.057 mg/L | mdpi.com |

| Selected 1,4-dihydropyridines | Gastrointestinal Absorption | High | researchgate.net |

| Selected 1,4-dihydropyridines | CYP3A4, CYP2D6, CYP2C19, CYP2C9 | Inhibitor | researchgate.net |

| Novel Indole Derivatives | BBB Penetration | No | japsonline.com |

| Novel Indole Derivatives | CYP2D6 Inhibition | No | japsonline.com |

| Adamantyl-isoxyl Hybrids | Lipinski's Rule of Five | Passed (generally) | nih.gov |

This table is a representative summary based on ADME predictions for various classes of indole-containing compounds.

These in silico predictions help guide the optimization of lead compounds by modifying the structure to improve ADME properties while maintaining or enhancing biological activity. nih.gov

Biochemical Mechanism Studies and Target Interaction Profiling for 4 Isopentyloxy Indoline Derivatives

Elucidation of Molecular Mechanisms of Action at the Sub-Cellular Level

Current scientific literature primarily focuses on the enzymatic inhibitory action of 4-(isopentyloxy)indoline derivatives, particularly those with a 3-nitrobenzamide (B147352) substitution, against Xanthine (B1682287) Oxidase (XO). Beyond this well-documented enzyme inhibition, detailed studies elucidating broader molecular mechanisms of action at a sub-cellular level for this compound itself, or its derivatives, are not extensively available in the public domain. Research into the sub-cellular localization, trafficking, or interaction with other organelles or cellular structures for this specific class of compounds has not been a primary focus of the published studies to date.

Enzyme Modulation and Inhibition Kinetics

The most significant body of research concerning the bioactivity of this compound derivatives lies in their potent modulation of enzyme activity, specifically as inhibitors of Xanthine Oxidase.

Systematic structure-activity relationship (SAR) studies have successfully identified a series of 4-(isopentyloxy)-3-nitrobenzamide derivatives as potent inhibitors of Xanthine Oxidase (XO) mdpi.com. XO is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. The overproduction of uric acid can lead to hyperuricemia, a precursor to gout.

One of the most promising compounds to emerge from these studies is 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide (referred to as compound 6k in the primary literature) mdpi.com. This derivative demonstrated exceptional in vitro potency against XO, with an IC50 value of 0.13 μM mdpi.com. In vivo studies in a rat model of hyperuricemia further confirmed its efficacy, showing a significant reduction in serum uric acid levels mdpi.com.

Molecular modeling studies have provided insights into the binding of these derivatives to the XO active site. For instance, compound 6k is believed to insert into the active pocket of the enzyme, forming strong interactions with key amino acid residues mdpi.com.

| Compound | Structure | IC50 (μM) |

|---|---|---|

| 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide (6k) | [Structure of 6k] | 0.13 |

| Initial lead compound (1d) | [Structure of 1d] | ~3.12 (inferred from 24-fold improvement for 6k) |

While detailed kinetic studies for every this compound derivative are not available, a review of recent advances in XO inhibitors mentions that for some synthetic compounds, the mechanism of inhibition has been determined. For example, in a study on bioactive synthetic compounds, certain novel inhibitors of XO were found to exhibit a mixed-type inhibition pattern. This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

For the specific 4-(isopentyloxy)-3-nitrobenzamide derivatives, the primary literature highlights their potent inhibitory activity and provides molecular docking models. However, the exact mode of inhibition (competitive, non-competitive, etc.) for compound 6k has not been explicitly stated in the reviewed literature. Further mechanistic enzymology studies would be required to fully characterize the kinetic profile of these promising inhibitors.

Receptor Binding and Signaling Pathway Interrogation

There is currently no scientific evidence in the available literature to suggest that this compound or its derivatives interact with the GABAA receptor. Extensive searches of pharmacological and biochemical databases have not yielded any studies profiling the binding of this specific compound series to GABAA or any other neurotransmitter receptors. While the broader indoline (B122111) scaffold is present in molecules with diverse neurological activities, the specific 4-(isopentyloxy) substitution has not been associated with GABAA receptor modulation in published research.

Consistent with the lack of identified receptor targets, there is no information available regarding the analysis of downstream signaling cascades following cellular exposure to this compound derivatives. Research in this area would be contingent on the prior identification of a specific receptor or cellular pathway that is modulated by these compounds. As the primary identified target is the enzyme Xanthine Oxidase, the principal downstream effect observed is the reduction of uric acid production, a metabolic consequence rather than the activation or inhibition of an intracellular signaling cascade.

Nucleic Acid Interaction Studies (e.g., DNA Cross-linking, if relevant to derivative's structure based on mitomycin analogs)

The potential for derivatives of this compound to interact with nucleic acids, particularly through mechanisms like DNA cross-linking, is a critical area of investigation, especially if these molecules are designed as analogs of known DNA-modifying agents such as mitomycin C. While direct studies on the nucleic acid interactions of this compound derivatives are not extensively detailed in publicly available research, the structural characteristics of the indoline core, when appropriately substituted, suggest a potential for such activity. This section explores the theoretical basis and methodologies for studying these interactions, drawing parallels with established DNA cross-linking agents.

The indole (B1671886) nucleus, a core component of the indoline structure, is known to be a feature in various DNA-binding molecules. nih.govdntb.gov.ua The flat, aromatic nature of the indole ring can facilitate intercalation between DNA base pairs, a common mode of interaction for many antitumor agents. researchgate.net Furthermore, if derivatives of this compound were engineered to contain reactive functional groups, similar to those found in mitomycin C, they could potentially form covalent bonds with DNA, leading to more permanent and cytotoxic lesions.

Mitomycin C, a well-studied antitumor antibiotic, functions through the reductive activation of its quinone moiety, which then allows for the alkylation of DNA. researchgate.net This process can result in the formation of interstrand cross-links (ICLs), where the agent covalently links the two strands of the DNA double helix. nih.govnih.gov These ICLs are particularly cytotoxic as they block essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. nih.govnih.gov The formation of ICLs by mitomycin C typically occurs at guanine (B1146940) residues in the minor groove of DNA. researchgate.net

For a derivative of this compound to act as a mitomycin analog, its structure would need to incorporate functionalities capable of being activated to form electrophilic species that can react with nucleophilic sites on DNA bases. The study of such hypothetical derivatives would involve a series of biophysical and biochemical assays to characterize their interaction with DNA.

Key methodologies for studying nucleic acid interactions include:

Spectroscopic Techniques: UV-Visible and fluorescence spectroscopy can be employed to monitor the binding of the compound to DNA. Changes in the absorption or emission spectra of the compound upon addition of DNA can indicate an interaction and provide information on the binding mode and affinity.

Ethidium (B1194527) Bromide Displacement Assays: This fluorescence-based assay is used to investigate the intercalative binding of a compound to DNA. A decrease in the fluorescence of an ethidium bromide-DNA complex upon addition of the test compound suggests that it is displacing the ethidium bromide and intercalating into the DNA. researchgate.net

DNA Melting Temperature (Tm) Studies: The melting temperature of DNA is the temperature at which half of the double-stranded DNA is dissociated into single strands. Intercalating agents and cross-linking agents can stabilize the DNA duplex, leading to an increase in its Tm.

Gel Electrophoresis-Based Assays: These assays can directly visualize the effects of a compound on DNA. For instance, the formation of ICLs can be detected by observing the retarded migration of cross-linked DNA through a denaturing agarose (B213101) or polyacrylamide gel.

Comet Assay (Single Cell Gel Electrophoresis): This technique is used to detect DNA damage in individual cells. The extent of DNA fragmentation, including strand breaks that can result from repair processes targeting DNA adducts, can be visualized and quantified. mdpi.com

The following table summarizes the characteristics of different types of DNA lesions induced by various classes of cross-linking agents, which could serve as a reference for studying potential this compound derivatives.

| Cross-linking Agent Class | Type of DNA Lesion | Effect on DNA Structure |

| Nitrogen Mustards | Interstrand Cross-links (ICLs) | Mild DNA bending and unwinding nih.gov |

| Mitomycin C | Interstrand Cross-links (ICLs) | Minimal distortion to DNA nih.gov |

| Psoralens | Interstrand Cross-links (ICLs) | Moderate DNA unwinding nih.gov |

| Platinum-based Compounds | Interstrand and Intrastrand Cross-links | Severe DNA bending and unwinding nih.gov |

Exploration of 4 Isopentyloxy Indoline As a Core Scaffold in Material Science and Agrochemistry

The indoline (B122111) scaffold, a heterocyclic amine, is a privileged structure in medicinal chemistry and has found increasing applications in material science and agrochemistry. The specific substitution pattern, such as the isopentyloxy group at the 4-position, can significantly modulate the molecule's physicochemical properties, leading to novel functionalities. This article explores the diverse applications of the 4-(isopentyloxy)indoline core structure in these advanced fields.

Concluding Remarks and Future Perspectives in 4 Isopentyloxy Indoline Research

Summary of Current Research Landscape on 4-(Isopentyloxy)indoline and Related Compounds

Direct research on this compound is notably scarce in publicly available scientific literature. However, the broader family of indoline (B122111) and indole (B1671886) derivatives has been the subject of extensive investigation. Indole-based compounds are recognized for their therapeutic potential across various domains, including oncology, infectious diseases, and neurodegenerative disorders semanticscholar.org. The indole scaffold is a key component in many natural products and synthetic drugs semanticscholar.org.

Research into functionally substituted indolines, particularly at the 4-position, has revealed significant biological activities. For instance, 4-hydroxyindole (B18505) serves as a crucial intermediate in the synthesis of bioactive compounds jlu.edu.cn. The synthesis of 4-oxy-substituted indoles, while challenging, is an active area of research due to the prevalence of the 4-hydroxyindole motif in pharmaceuticals and natural products nih.gov. The isopentyl ether moiety, while less common in reported indoline structures, is present in other pharmacologically active molecules, suggesting its potential to modulate the physicochemical properties and biological activity of the indoline core.

The current landscape can be summarized by the intense focus on the core indoline structure and its various substitutions, with a clear need to explore more diverse functionalization patterns, such as the isopentyloxy group at the 4-position.

Identification of Knowledge Gaps and Untapped Research Avenues for this compound

Given the limited specific data on this compound, numerous knowledge gaps and untapped research avenues exist. A primary gap is the fundamental understanding of its basic chemical and physical properties, as well as its toxicological profile.

Key Knowledge Gaps and Research Opportunities:

| Area of Investigation | Identified Knowledge Gap | Potential Research Direction |

| Synthetic Chemistry | Lack of established, high-yield synthetic routes specific to this compound. | Development of novel synthetic methodologies for the regioselective introduction of alkoxy groups at the 4-position of the indoline ring. |

| Pharmacology | The biological activity profile of this compound is completely unknown. | High-throughput screening against a diverse range of biological targets to identify potential therapeutic applications. |

| Medicinal Chemistry | Structure-activity relationships (SAR) for 4-alkoxyindolines are not well-defined. | Synthesis and evaluation of a library of 4-alkoxyindoline analogs with varying alkyl chain lengths and branching to establish SAR. |

| Materials Science | The potential of this compound as a building block for functional materials has not been explored. | Investigation of its use in the synthesis of organic semiconductors, dyes, or polymers. |

| Metabolism and Pharmacokinetics | No information is available on how this compound is metabolized and distributed in biological systems. | In vitro and in vivo studies to determine its metabolic fate, bioavailability, and pharmacokinetic profile. |

Prospective Methodological Advancements in Synthesis and Characterization

Future research into this compound will likely benefit from and contribute to advancements in synthetic and analytical methodologies.

Synthesis: Traditional methods for the synthesis of 4-hydroxyindoles often involve multi-step processes nih.gov. Future synthetic strategies for this compound could leverage modern catalytic systems, such as transition-metal-catalyzed C-H activation or cross-coupling reactions, to achieve more efficient and regioselective synthesis. Flow chemistry presents another promising avenue for the scalable and safe production of this and related compounds.

Characterization: The unambiguous characterization of this compound and its derivatives will rely on a suite of advanced analytical techniques. While standard methods like NMR and mass spectrometry will remain crucial, more sophisticated techniques may be required to probe its three-dimensional structure and electronic properties.

Potential Advanced Characterization Techniques:

| Technique | Application for this compound Research |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Elucidation of the precise connectivity and stereochemistry of synthetic intermediates and final products. |

| X-ray Crystallography | Determination of the solid-state structure, providing insights into intermolecular interactions and packing. |

| Computational Modeling (DFT) | Prediction of spectroscopic properties, reaction mechanisms, and potential biological interactions. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm elemental composition. |

Interdisciplinary Contributions and Synergistic Research Directions

The full potential of this compound research can be realized through interdisciplinary collaboration.

Chemistry and Biology: Synthetic chemists can collaborate with biologists to design and synthesize novel derivatives with enhanced biological activity. This synergy is crucial for drug discovery and development, where the indole scaffold has already shown significant promise semanticscholar.org.

Materials Science and Engineering: The unique electronic properties of the indoline ring, modulated by the isopentyloxy group, could be of interest to materials scientists for the development of new organic electronic materials.

Pharmacology and Computational Science: Molecular modeling and computational screening can help to predict the biological targets of this compound and guide the design of more potent and selective analogs, accelerating the drug discovery process.

Q & A

Q. Multi-step methodology :

Synthesis : Prepare a crocetin-indoline D205 complex via covalent linkage or physical mixing.

Device fabrication : Assemble dye-sensitized solar cells (DSSCs) using TiO₂/Cu-doped TiO₂ photoanodes and measure I-V parameters (e.g., , ).

Performance comparison : Benchmark efficiency () against individual dyes. For example, Cu-doped TiO₂ with indoline D149 shows vs. 12.5 mA/cm² for undoped TiO₂ .

(Advanced) How to assess structure-activity relationships (SAR) in this compound derivatives?

Q. Methodological framework :

Structural modifications : Introduce substituents (e.g., methyl, halogens) at the indoline or isopentyloxy group.

Bioactivity assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) or cytotoxicity using MTT assays.

SAR analysis : Correlate logP values (lipophilicity) with activity. For example, methyl-substituted derivatives in spiro-indoline analogs show enhanced lipophilicity and potency .

(Basic) What are common reaction pathways for this compound under oxidative/reductive conditions?

- Oxidation : Treat with KMnO₄ in acidic media to form indoline-2,3-dione derivatives.

- Reduction : Use LiAlH₄ in anhydrous ether to reduce carbonyl groups to alcohols.

- Substitution : React with amines/thiols under basic conditions to modify the indoline core .

(Advanced) How to optimize synthetic routes for scale-up of this compound derivatives?

Q. Process chemistry strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.